3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid
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Overview
Description
(E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an indolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized via a condensation reaction between isatin and aniline derivatives under acidic conditions.
Introduction of the Chlorophenyl and Phenyl Groups:
Attachment of the Benzoic Acid Moiety: Finally, the benzoic acid moiety is introduced via a nucleophilic substitution reaction, often using a benzoic acid derivative and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated double bonds.
Substitution: Substituted benzoic acid derivatives with various alkyl or aryl groups.
Scientific Research Applications
(E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Indolinone Derivatives: Compounds with a similar indolinone core structure.
Uniqueness
(E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C29H20ClNO3 |
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Molecular Weight |
465.9 g/mol |
IUPAC Name |
3-[[3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34) |
InChI Key |
BPBOVHROVFJFAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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